molecular formula C10H8O2S2 B12789826 3-(3-Thienylmethyl)-2-thiophenecarboxylic acid CAS No. 31936-95-5

3-(3-Thienylmethyl)-2-thiophenecarboxylic acid

Cat. No.: B12789826
CAS No.: 31936-95-5
M. Wt: 224.3 g/mol
InChI Key: HTTTUEMMQSOKEC-UHFFFAOYSA-N
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Description

3-(3-Thienylmethyl)-2-thiophenecarboxylic acid is a substituted thiophenecarboxylic acid derivative characterized by a thiophene ring at position 2 and a 3-thienylmethyl substituent at position 2. Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and metabolic stability .

Properties

CAS No.

31936-95-5

Molecular Formula

C10H8O2S2

Molecular Weight

224.3 g/mol

IUPAC Name

3-(thiophen-3-ylmethyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H8O2S2/c11-10(12)9-8(2-4-14-9)5-7-1-3-13-6-7/h1-4,6H,5H2,(H,11,12)

InChI Key

HTTTUEMMQSOKEC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC2=C(SC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Thienylmethyl)-2-thiophenecarboxylic acid can be achieved through several methods. One common approach involves the iodocyclization of 1-mercapto-3-yn-2-ols derivatives. This reaction is carried out using molecular iodine in the presence of sodium bicarbonate at room temperature in acetonitrile as the solvent . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Thienylmethyl)-2-thiophenecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Polymer Synthesis:
One significant application of 3-(3-Thienylmethyl)-2-thiophenecarboxylic acid is in the synthesis of conjugated polymers. These polymers are crucial for electronic applications due to their conductive properties. The compound can be utilized as a monomer in the formation of thiophene-based polymers, which have shown promise in organic electronics, including organic solar cells and field-effect transistors. For instance, the polymerization of this compound can yield regioregular polythiophenes, which exhibit superior charge mobility compared to their regioirregular counterparts .

Functionalized Thiophene Derivatives:
The compound serves as a precursor for various functionalized thiophene derivatives. These derivatives can be synthesized through cross-coupling reactions, such as the Kumada–Tamao–Corriu reaction, which allows for the introduction of different substituents on the thiophene ring. This versatility is beneficial for tailoring materials for specific applications in organic electronics and sensors .

Materials Science

Nanomaterials:
3-(3-Thienylmethyl)-2-thiophenecarboxylic acid has been explored for its potential in nanomaterial synthesis, particularly in the formation of gold nanoparticles. The compound can act as a stabilizing agent during the reduction of gold salts, facilitating the controlled growth of nanoparticles with desired sizes and morphologies. This application is critical in developing catalysts and sensors due to the unique properties of gold nanoparticles .

Conductive Films:
Due to its conductive nature when polymerized, this compound can be used to create thin films for various electronic applications. These films can be applied in devices such as organic light-emitting diodes (OLEDs) and sensors, where conductivity and flexibility are essential .

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that derivatives of 3-(3-Thienylmethyl)-2-thiophenecarboxylic acid exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

D-amino Acid Inhibitors:
The compound has also been investigated as a lead structure for developing D-amino acid inhibitors, which play a role in various biological processes. These inhibitors could provide insights into the structure-function relationships of D-amino acids and their role in neurobiology and pharmacology .

Summary Table of Applications

Application Area Specific Applications Remarks
Organic SynthesisPolymer synthesis (e.g., regioregular polythiophenes)High charge mobility; used in organic electronics
Materials ScienceNanoparticle synthesis (gold nanoparticles)Stabilizing agent; important for sensors and catalysts
Conductive filmsUsed in OLEDs and flexible electronic devices
Medicinal ChemistryAntimicrobial agentsPotential new drugs against bacterial infections
D-amino acid inhibitorsInsights into neurobiology; potential therapeutic uses

Mechanism of Action

The mechanism of action of 3-(3-Thienylmethyl)-2-thiophenecarboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the thiophene rings can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to act as a ligand in coordination chemistry.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Properties of Selected 2-Thiophenecarboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications
3-Methyl-2-thiophenecarboxylic acid C₆H₆O₂S 142.17 Methyl Intermediate in drug synthesis
3-(Trifluoromethyl)-2-thiophenecarboxylic acid C₆H₃F₃O₂S 196.14 Trifluoromethyl Enhanced lipophilicity, metabolic stability
3-[(1,1-Dimethylethyl)sulfonyl]-2-thiophenecarboxylic acid C₉H₁₂O₄S₂ 248.32 tert-Butyl sulfonyl Versatile synthetic intermediate
Methyl 3-aminothiophene-2-carboxylate C₇H₇NO₂S 187.20 Methyl ester, amino Precursor for bioactive amides
Thiophene-2-carboxylic acid (parent compound) C₅H₄O₂S 128.15 None Laboratory reagent, moderate toxicity (LD₅₀ ivn-mus: 1670 mg/kg)

Notes:

  • Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl ) reduce electron density on the thiophene ring, altering reactivity in electrophilic substitutions. Electron-donating groups (e.g., methyl ) have the opposite effect.
  • Functional groups : Esters (e.g., methyl esters in and ) are often used as prodrugs or synthetic intermediates, while carboxylic acids are bioactive or further modified .

Biological Activity

3-(3-Thienylmethyl)-2-thiophenecarboxylic acid is a thiophene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique thienylmethyl and thiophenecarboxylic acid functional groups, which contribute to its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that thiophene derivatives, including 3-(3-thienylmethyl)-2-thiophenecarboxylic acid, exhibit significant antimicrobial properties . A study highlighted the antimicrobial efficacy of various thiophene carboxylic acids against different pathogens. The results demonstrated that these compounds can inhibit bacterial growth effectively, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .

Anti-inflammatory Effects

Thiophene derivatives are also noted for their anti-inflammatory properties. In vitro studies have shown that certain thiophene compounds can reduce the production of pro-inflammatory cytokines in various cell lines. For example, compounds similar to 3-(3-thienylmethyl)-2-thiophenecarboxylic acid have been tested in LPS-stimulated macrophages, revealing a decrease in nitric oxide (NO) production and inflammatory markers . This suggests a mechanism where these compounds could be beneficial in managing inflammatory diseases.

Cytotoxicity and Cancer Research

The cytotoxic effects of thiophene derivatives on cancer cell lines have been documented. Compounds related to 3-(3-thienylmethyl)-2-thiophenecarboxylic acid have shown promise in inducing apoptosis in various cancer cells, indicating potential applications in cancer therapy . The specific mechanisms often involve the modulation of cell signaling pathways associated with growth and survival.

Table of Biological Activities

Compound NameBiological ActivityAssay TypeResultsReference
3-(3-Thienylmethyl)-2-thiophenecarboxylic acidAntimicrobialBroth microdilutionMIC values < 50 µg/mL
5-Propinyl-thiophene-2-carboxylic acidAnti-inflammatoryBV-2 microglial cellsIC50 = 79.5 µM
Thiophene derivativesCytotoxicity (various lines)Resazurin reductionIC50 values ranging from 21.09 to 128.0 µM

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiophene derivatives, including 3-(3-thienylmethyl)-2-thiophenecarboxylic acid, against Gram-positive and Gram-negative bacteria. The compound exhibited effective inhibition against Escherichia coli and Staphylococcus aureus, supporting its application in developing new antibiotics .
  • Anti-inflammatory Mechanisms : In another study, the anti-inflammatory effects of thiophene derivatives were assessed using an LPS-induced inflammation model in vitro. The results indicated that treatment with these compounds significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting a potential therapeutic role in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 3-(3-Thienylmethyl)-2-thiophenecarboxylic acid, and how do their yields vary under different catalytic conditions?

  • Methodological Answer : The compound can be synthesized via carboxylation of substituted thiophenes. A widely reported method involves reacting 3-methylthiophene with CO₂ in the presence of a base (e.g., KOH) or transition metal catalysts (e.g., Pd, V, or Mo complexes). For example, vanadium-catalyzed carboxylation in a CCl₄–CH₃OH system achieves up to 80% yield under optimized conditions (60°C, 24 hrs) . Iron-based catalysts, while cost-effective, may yield ≤60% due to slower reaction kinetics. Key variables include catalyst loading (5–10 mol%), solvent polarity, and CO₂ pressure. Post-synthesis, purification via column chromatography (stationary phase: SE-30 silicone) is recommended .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiophene ring vibrations (C-S stretch ~650 cm⁻¹) .
  • NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 7.2–7.5 ppm (thiophene protons) and δ 12–13 ppm (carboxylic acid proton, broad). ¹³C NMR confirms the carbonyl carbon at ~165 ppm .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 128.15 for the base structure) .
  • HPLC : A PEG-6000 column at 50–170°C with helium carrier gas resolves impurities, ensuring ≥95% purity .

Q. What safety protocols are critical during handling and disposal?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point: ~260°C) .
  • Containment : Sweep solid residues into sealed containers; avoid environmental release due to potential ecotoxicity .
  • PPE : Wear nitrile gloves, lab coats, and goggles. In case of skin contact, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis efficiency and scalability?

  • Methodological Answer :
  • Catalyst Screening : Compare V, Mo, and Fe catalysts for turnover frequency (TOF). Vanadium catalysts (e.g., VO(acac)₂) offer higher TOF (0.8–1.2 h⁻¹) but require post-reaction removal via acid washing .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve CO₂ solubility, increasing yield by 10–15% compared to methanol .
  • Scale-Up : Pilot studies suggest maintaining a 1:3 substrate-to-catalyst ratio and continuous CO₂ flow (5 mL/min) to prevent intermediate degradation .

Q. What biological activities have been reported, and how are these assays validated?

  • Methodological Answer :
  • Anticancer Activity : IC₅₀ values (e.g., 15–20 μM in MCF-7 cells) are determined via MTT assays. Pre-treatment with ROS scavengers (e.g., NAC) can confirm apoptosis mechanisms .
  • PPARδ Antagonism : Radioligand binding assays (e.g., using ³H-GSK 0660) validate competitive inhibition (Kᵢ < 0.2 μM). Structural analogs with methyl ester substitutions show reduced activity, highlighting the carboxylic acid group’s role .

Q. What environmental applications are feasible, and what challenges limit their implementation?

  • Methodological Answer :
  • Soil Remediation : The compound chelates heavy metals (e.g., Pb²⁺, Cd²⁺) in contaminated soils, achieving 70–80% metal sequestration at 100 ppm. However, microbial degradation rates (<5% in 30 days) necessitate repeated application .
  • Water Treatment : Photocatalytic degradation under UV light (λ = 254 nm) reduces aqueous concentrations by 90% in 6 hrs but generates sulfonic acid byproducts requiring further analysis .

Q. How can discrepancies in reported biological activity data be resolved?

  • Methodological Answer :
  • Purity Verification : Use HPLC (≥95% purity threshold) and elemental analysis to rule out impurities .
  • Assay Standardization : Compare results across cell lines (e.g., HeLa vs. HEK293) and control for batch-to-buffer variability (e.g., fetal bovine serum lot differences) .
  • Structural Confirmation : X-ray crystallography or 2D NMR (e.g., HSQC) ensures correct stereochemistry, which impacts receptor binding .

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